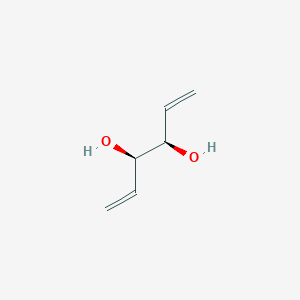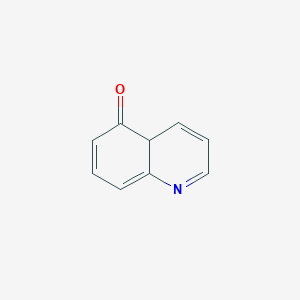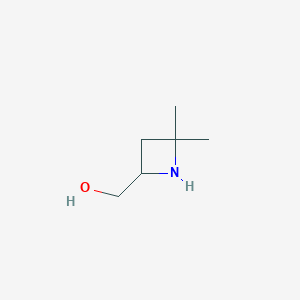
(3R,4R)-hexa-1,5-diene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-hexa-1,5-diene-3,4-diol is an organic compound characterized by its two hydroxyl groups attached to a six-carbon chain with two double bonds. This compound is notable for its chirality, having two stereocenters at the third and fourth carbon atoms, both in the R configuration. The presence of these stereocenters and the diene structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-hexa-1,5-diene-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of hexa-1,5-diene using a chiral osmium catalyst. The reaction conditions often include the use of osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, and a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous solvent at room temperature, yielding the desired diol with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric dihydroxylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the development of more cost-effective and environmentally friendly catalysts is an ongoing area of research to improve industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-hexa-1,5-diene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C catalyst under hydrogen gas at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane-3,4-diol.
Substitution: Formation of chlorides or esters.
Scientific Research Applications
(3R,4R)-hexa-1,5-diene-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism of action of (3R,4R)-hexa-1,5-diene-3,4-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the diene structure, which can participate in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-hexa-1,5-diene-3,4-diol: The enantiomer of (3R,4R)-hexa-1,5-diene-3,4-diol, with opposite stereochemistry at the third and fourth carbon atoms.
Hexa-1,5-diene-3,4-diol: The racemic mixture containing both (3R,4R) and (3S,4S) enantiomers.
Hexa-1,5-diene-3-ol: A similar compound with only one hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various transformations.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R,4R)-hexa-1,5-diene-3,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
KUQWZSZYIQGTHT-PHDIDXHHSA-N |
Isomeric SMILES |
C=C[C@H]([C@@H](C=C)O)O |
Canonical SMILES |
C=CC(C(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)


![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)



